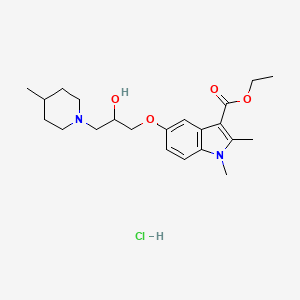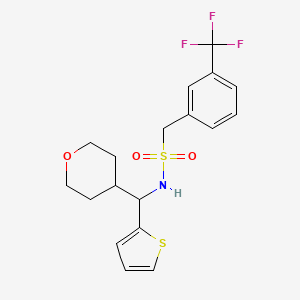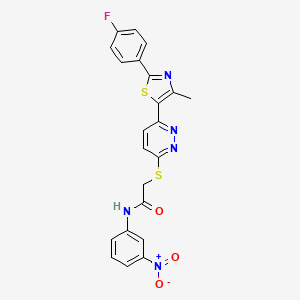
2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(3-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyridazinone derivatives involves the reaction between 3-oxo-2-arylhydrazonopropanals and active methylene compounds. This process yields pyridazin-3-one derivatives with excellent yield under specific conditions. The method is versatile, allowing for the creation of a variety of derivatives by reacting the intermediate products with different aminoazoles or active methylene compounds, leading to the formation of fused azines and 1,8-naphthyridine derivatives, demonstrating the synthetic adaptability of this chemical class (Ibrahim & Behbehani, 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical spectroscopic methods, including X-ray crystallography. These studies reveal the precise arrangement of atoms within the molecules and provide insights into the factors that influence their reactivity and interactions with biological targets. For instance, the detailed structural elucidation of N-substituted acetamide derivatives showcases the importance of molecular architecture in defining their biological activity (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Chemical Reactions and Properties
The chemical reactivity of related pyridazinone and acetamide derivatives is influenced by their molecular structure. These compounds undergo a variety of chemical reactions, including condensation, cycloalkylation, and nucleophilic substitution, to yield a wide array of heterocyclic compounds. The reactivity patterns observed in these reactions are crucial for the development of novel compounds with potential biological applications (Gaby, El Dean, Gaber, Eyada, & Al Kamali, 2003).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline form, are critical for their formulation and delivery as potential therapeutic agents. Studies on related compounds have shown that the incorporation of specific functional groups can significantly enhance their solubility and bioavailability, which is essential for their efficacy in biological systems (Euler et al., 2004).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, play a crucial role in the pharmacological profile of these compounds. The presence of nitro, amino, and fluorophenyl groups, for instance, can profoundly affect the compound's ability to interact with biological targets, influencing its pharmacological activity and potential as a therapeutic agent (Dal Piaz et al., 1991).
Applications De Recherche Scientifique
Antifungal and Apoptotic Effects
- Triazole-Oxadiazoles Synthesis : Studies have shown that triazole-oxadiazole compounds, similar in structure to the compound , possess significant antifungal and apoptotic activities against various Candida species. These compounds have been found non-toxic to healthy cells at tested concentrations (Çavușoğlu et al., 2018).
Anticancer Agents
- Thiazole Derivatives as Anticancer Agents : Research on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides revealed promising anticancer activity, especially against human lung adenocarcinoma cells. These compounds induced apoptosis in cancer cells, demonstrating their potential as anticancer agents (Evren et al., 2019).
Antimicrobial and Antibacterial Activities
- Novel Triazole Derivatives : Research into 3,4,5-trisubstituted 1,2,4-triazole derivatives, which share structural similarities with the compound , showed significant antimicrobial activities against various bacteria and fungi (Yurttaş et al., 2020).
- Antimicrobial Activity of Sulphonamide Derivatives : Studies on 2-bromo-N-(phenylsulfonyl)acetamide derivatives revealed potent antimicrobial activities, suggesting the potential of similar acetamide compounds in antimicrobial applications (Fahim & Ismael, 2019).
Anti-Inflammatory Activity
- Novel Acetamide Derivatives : Research on N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides showed significant anti-inflammatory activity, highlighting the potential of similar compounds in anti-inflammatory treatments (Sunder & Maleraju, 2013).
Histamine H3 Receptor Inverse Agonist
- Novel Pyridazin-3-One Derivatives : A study on pyridazin-3-one derivatives as histamine H3 receptor antagonists/inverse agonists revealed their potential in treating attentional and cognitive disorders (Hudkins et al., 2011).
Mécanisme D'action
Thiazoles
This compound contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . Thiazoles can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Propriétés
IUPAC Name |
2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5O3S2/c1-13-21(33-22(24-13)14-5-7-15(23)8-6-14)18-9-10-20(27-26-18)32-12-19(29)25-16-3-2-4-17(11-16)28(30)31/h2-11H,12H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVUGFLTXVFOGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

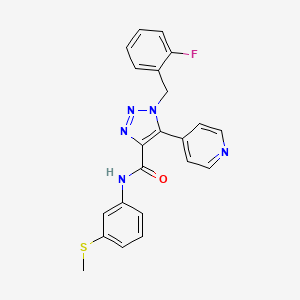
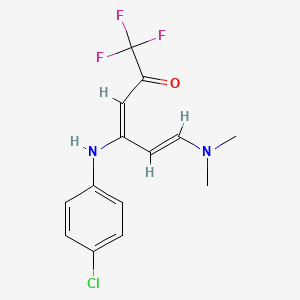
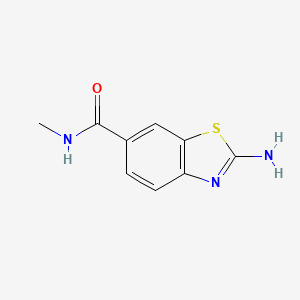


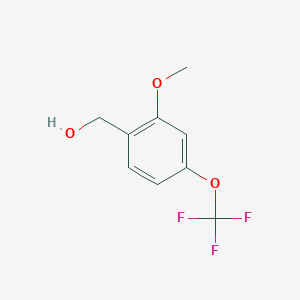
![3,4,5-triethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2493925.png)
![(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2493928.png)
![4-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2493929.png)


